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Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Handling of Boc-Dap-OMe HCl in Aqueous and Organic Media

Executive Summary Boc-Dap-OMe HCl (Methyl 3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride) is a critical orthogonally protected amino acid derivative used in peptide synthesis and medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-Dap-OMe HCl (Methyl 3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride) is a critical orthogonally protected amino acid derivative used in peptide synthesis and medicinal chemistry. Its amphiphilic nature—comprising a hydrophobic Boc group, a polar methyl ester, and an ionic hydrochloride salt—creates a unique solubility profile that often confuses researchers.

This guide provides a definitive technical analysis of its solubility in N,N-Dimethylformamide (DMF) and Water , offering evidence-based protocols for dissolution, stability maintenance, and application.

Molecular Characterization & Identity

Before addressing solubility, it is imperative to verify the specific isomer and connectivity, as "Boc-Dap-OMe" can be ambiguous. This guide addresses the commercially dominant form: H-Dap(Boc)-OMe·HCl .

PropertySpecification
Systematic Name Methyl 3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride
Common Name H-Dap(Boc)-OMe[1]·HCl
CAS Number 114559-25-0 (L-isomer) / 181228-33-1 (S-isomer)
Molecular Formula C₉H₁₈N₂O₄[2][3] · HCl
Molecular Weight 254.71 g/mol
Structural Features

-Amine: Free (HCl salt)

-Amine: Boc-protected (Carbamate) Carboxyl: Methyl ester

Critical Note: The hydrochloride salt resides on the


-amine. The 

-amine is protected by the acid-stable (under mild conditions) Boc group.

Solubility Profile: DMF vs. Water

The solubility of Boc-Dap-OMe HCl is governed by the competition between the lattice energy of the salt crystal and the solvation energy provided by the solvent.

Solubility in DMF (N,N-Dimethylformamide)

Solubility Status: High (


 0.2 M)
  • Mechanism: DMF is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the cationic ammonium headgroup (
    
    
    
    ) through dipole-dipole interactions while accommodating the hydrophobic Boc and methyl ester groups via van der Waals forces.
  • Application: DMF is the preferred solvent for coupling reactions (e.g., amide bond formation) involving this building block.

  • Protocol: Dissolution is usually endothermic. Mild vortexing or sonication (30–60 seconds) is recommended to disrupt the crystal lattice rapidly.

Solubility in Water

Solubility Status: Moderate to High (pH dependent)

  • Mechanism: As an ionic hydrochloride salt, the compound dissociates in water. The hydration enthalpy of the chloride ion and the ammonium cation generally overcomes the hydrophobic effect of the tert-butyl group.

  • Limitation: While soluble, the solution is acidic (pH ~4–5). Long-term storage in water is not recommended due to the risk of ester hydrolysis (see Stability).

  • Application: Aqueous solubility is primarily utilized during workup procedures (e.g., extraction) or in specific bioconjugation protocols requiring aqueous buffers.

Comparative Solubility Table
SolventSolubility RatingEstimated SaturationPrimary Use Case
DMF High> 50 mg/mLPeptide Coupling, Derivatization
DMSO Very High> 50 mg/mLNMR Analysis, Stock Solutions
Water Moderate/High~20–50 mg/mLAqueous Workup, HPLC Mobile Phase
Methanol High> 50 mg/mLDissolution, Recrystallization
DCM Low/Poor< 10 mg/mLNot recommended for the HCl salt*

*Note: To use in DCM, the salt must be converted to the free base (neutral form).

Stability & Degradation Pathways

Understanding the stability of Boc-Dap-OMe HCl is vital for preventing side reactions.

Hydrolysis (Water Hazard)

The methyl ester is susceptible to hydrolysis in aqueous environments, particularly if the pH deviates from neutral.

  • Acidic Hydrolysis: Slow. Occurs naturally if the HCl salt is left in water for extended periods.

  • Basic Hydrolysis (Saponification): Rapid. If the pH is raised > 9 (e.g., by adding base to neutralize the salt), the methyl ester will hydrolyze to the carboxylic acid (Boc-Dap-OH).

Boc Deprotection
  • Stability: The Boc group is stable in water and DMF at neutral pH.

  • Risk: It is acid-labile. While the compound is an HCl salt, the intrinsic acidity is usually insufficient to cleave the Boc group rapidly. However, exposure to strong acids (TFA, 4M HCl in dioxane) will remove the Boc group.

Visualization of Stability Logic

StabilityPathways Compound H-Dap(Boc)-OMe·HCl Water Dissolved in Water (pH ~4-5) Compound->Water StrongAcid Strong Acid (TFA/HCl) Compound->StrongAcid Base Add Base (pH > 9) Water->Base pH Adjustment Stable Metastable (Use immediately) Water->Stable Short term (<24h) Hydrolysis Ester Hydrolysis (Forms Boc-Dap-OH) Base->Hydrolysis Rapid Saponification Deprotection Boc Cleavage (Forms H-Dap-OMe) StrongAcid->Deprotection N-Dealkylation

Figure 1: Stability pathways indicating risks of hydrolysis and deprotection based on solvent conditions.

Experimental Protocols

Protocol A: Preparation of Stock Solution in DMF (0.2 M)

Target: Preparing 5 mL of 0.2 M solution for coupling.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 255 mg of H-Dap(Boc)-OMe·HCl into a dry 10 mL scintillation vial.

  • Solvent Addition: Add 3.0 mL of high-purity (amine-free) DMF.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at room temperature.

  • Volume Adjustment: Add DMF to reach a final volume of 5.0 mL .

  • Storage: Use immediately or store at -20°C under nitrogen/argon to prevent amine degradation of the solvent.

Protocol B: Aqueous Extraction (Workup)

Target: Removing excess salts or hydrophilic impurities.

  • Dissolution: Dissolve the crude reaction mixture (containing Boc-Dap-OMe HCl) in Ethyl Acetate (EtOAc) .

    • Note: The HCl salt is poorly soluble in EtOAc. You must convert it to the free base in situ or use a biphasic system.

  • Biphasic Setup: Add the solid salt to a separatory funnel containing EtOAc and 5% NaHCO₃ (aq) .

  • Neutralization: Shake gently. The NaHCO₃ neutralizes the HCl, generating the free amine (H-Dap(Boc)-OMe), which partitions into the EtOAc layer.

    • Caution: Do not leave in contact with base for > 10 minutes to avoid ester hydrolysis.

  • Separation: Drain the aqueous layer. Wash the organic layer with Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO₄.

Decision Workflow: Solvent Selection

Use the following logic tree to determine the appropriate solvent system for your specific application.

SolventSelection Start Start: Application? Coupling Peptide Coupling Start->Coupling Analysis NMR / HPLC Start->Analysis Workup Purification / Workup Start->Workup DMF Use DMF or NMP (Add DIPEA to neutralize) Coupling->DMF DMSO Use DMSO-d6 (or CD3OD) Analysis->DMSO Biphasic Biphasic System (EtOAc / 5% NaHCO3) Workup->Biphasic

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc stability mechanics).

Sources

Exploratory

Harnessing the Potential of Diaminopropionic Acid (Dap) in the Rational Design of Next-Generation Antimicrobial Peptides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The escalating crisis of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. Antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. However, challenges such as proteolytic instability and host cell toxicity have hindered their clinical translation. The incorporation of non-proteinogenic amino acids represents a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, as a pivotal building block in the rational design of AMPs. We will delve into the unique physicochemical properties of Dap, its profound impact on peptide structure and function, and provide detailed methodologies for the synthesis, characterization, and evaluation of Dap-containing AMPs. This guide is intended to serve as a comprehensive resource for researchers and drug developers in the field of antimicrobial peptide design, facilitating the creation of safer and more effective therapeutic agents.

The Strategic Advantage of Diaminopropionic Acid in AMP Design

The rational design of AMPs aims to optimize their therapeutic index by maximizing antimicrobial potency while minimizing toxicity to host cells. The incorporation of non-proteinogenic amino acids is a key strategy in achieving this balance.[1][2] Among these, 2,3-diaminopropionic acid (Dap) has garnered significant attention for its unique structural and physicochemical attributes.[3]

Physicochemical Properties of Dap

Dap is a non-proteinogenic α-amino acid with the chemical formula C₃H₈N₂O₂.[3] Its structure is analogous to serine, with the β-hydroxyl group replaced by an amino group.[3] This additional primary amine on its side chain is the key to its advantageous properties in AMP design.

PropertyValueReference
Molecular FormulaC₃H₈N₂O₂[3]
Molecular Weight104.11 g/mol [3]
pKa (α-NH₂)~6.7[3]
pKa (β-NH₂)~9.6[3]
Dap vs. Lysine: A Tale of Two Cationic Residues

In many AMPs, cationic residues like lysine are crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.[4] However, the long, flexible side chain of lysine can also contribute to nonspecific interactions with eukaryotic cell membranes, leading to hemolytic activity and cytotoxicity.

The substitution of lysine with Dap offers a distinct advantage. The shorter side chain of Dap reduces the depth of peptide insertion into the lipid bilayer of eukaryotic membranes, thereby dramatically decreasing hemolytic activity.[3] This strategic replacement has been shown to significantly enhance the therapeutic index of AMPs.

Impact of Dap Incorporation on Antimicrobial Peptide Attributes

The introduction of Dap into a peptide sequence can profoundly influence its structural and functional characteristics, leading to improved therapeutic potential.

Conformational Integrity and Stability

A critical consideration when incorporating non-natural amino acids is the preservation of the peptide's secondary structure, which is often essential for its biological activity. Studies have demonstrated that the substitution of canonical amino acids with Dap is well-tolerated, with minimal disruption to α-helical or β-sheet conformations.[3] In fact, Dap homo-peptides have shown a tendency to adopt stable β-turn or helical structures in solution.[3] Furthermore, the incorporation of D-amino acids, including D-Dap, can enhance the proteolytic stability of AMPs, increasing their in vivo half-life.[5]

Modulating Biological Activity and Selectivity

The primary benefit of Dap incorporation lies in its ability to fine-tune the biological activity and selectivity of AMPs. By systematically replacing lysine residues with Dap on the polar face of amphipathic α-helical AMPs, researchers have successfully engineered peptides with potent antimicrobial activity against pathogenic bacteria while exhibiting significantly reduced toxicity towards human red blood cells.[3]

Engineering pH-Sensitivity for Targeted Drug Delivery

The β-amino group of Dap, when incorporated into a peptide backbone, exhibits a lowered pKa.[6] This property can be exploited to design pH-responsive drug delivery systems.[6][7][8][9] In the acidic microenvironment of tumors or within the endosomes of cells, the Dap side chain becomes protonated, which can trigger a conformational change in the peptide, leading to the release of a therapeutic cargo.[6]

Experimental Protocols for the Design and Evaluation of Dap-Containing AMPs

This section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis, purification, and functional characterization of Dap-containing AMPs.

Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[10][11][12][13]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.[10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Workflow Diagram:

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA or DIC/Oxyma) Washing1->Amino_Acid_Coupling Washing2 5. Washing (DMF, DCM) Amino_Acid_Coupling->Washing2 Repeat_Cycle 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat_Cycle Cleavage 7. Cleavage & Deprotection (TFA cocktail) Repeat_Cycle->Cleavage After final residue Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.[10]

    • Drain and repeat the piperidine treatment for 15 minutes.[10]

    • Thoroughly wash the resin with DMF (5 times) and DCM (3 times).[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[14]

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[14]

    • Add the activated amino acid solution to the deprotected peptide-resin.[10]

    • Shake the reaction mixture for 1-2 hours at room temperature.[10]

    • Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.[10]

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[10]

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For incorporating Dap, use Fmoc-Dap(Boc)-OH.[10]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from Dap).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the Dap-containing AMP against various bacterial strains.[15][16][17][18][19]

Materials:

  • Pure bacterial cultures

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Synthesized Dap-containing AMP

  • Sterile saline or broth for dilutions

  • Plate incubator

Workflow Diagram:

MIC_Assay_Workflow Peptide_Dilution 1. Prepare Serial Dilutions of AMP Inoculation 3. Inoculate Microtiter Plate Wells Peptide_Dilution->Inoculation Bacterial_Inoculum 2. Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation 4. Incubate Plate (37°C, 18-24h) Inoculation->Incubation MIC_Determination 5. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized Dap-containing AMP in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a known concentration.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the AMP stock solution in MHB.[16] The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted AMP, bringing the final volume to 100 µL. Include a positive control well (bacteria in MHB without AMP) and a negative control well (MHB only).[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the AMP that completely inhibits visible growth of the bacteria.[19]

Hemolytic Activity Assay

This protocol assesses the cytotoxicity of the Dap-containing AMP against red blood cells (RBCs).[20][21][22][23][24]

Materials:

  • Freshly drawn human or animal blood (with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Workflow Diagram:

Hemolysis_Assay_Workflow RBC_Preparation 1. Isolate and Wash Red Blood Cells Incubation 3. Incubate AMP with RBCs (37°C, 1h) RBC_Preparation->Incubation Peptide_Dilution 2. Prepare Serial Dilutions of AMP Peptide_Dilution->Incubation Centrifugation 4. Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant_Analysis 5. Measure Hemoglobin Release (Absorbance at 450 nm) Centrifugation->Supernatant_Analysis HC50_Calculation 6. Calculate % Hemolysis and HC50 Supernatant_Analysis->HC50_Calculation

Caption: Workflow for the Hemolytic Activity Assay.

Step-by-Step Methodology:

  • Prepare Red Blood Cell Suspension:

    • Centrifuge fresh blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.[21]

    • Aspirate the supernatant (plasma and buffy coat).

    • Wash the RBC pellet by resuspending in cold PBS and centrifuging again. Repeat this wash step three times.[21]

    • After the final wash, resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).[21]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of serially diluted Dap-containing AMP in PBS to triplicate wells.[21]

    • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.[21]

    • For the negative control (0% hemolysis), add 50 µL of PBS.[21]

    • Add 50 µL of the prepared RBC suspension to all wells.[21]

  • Incubation: Incubate the plate at 37°C for 1 hour.[21]

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm or 540 nm using a spectrophotometer.[21]

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis. This can be determined by plotting the percent hemolysis against the peptide concentration.[21]

Quantitative Data and Case Studies

The following table summarizes representative data for Dap-containing AMPs from the literature, highlighting the impact of Dap substitution on antimicrobial activity and hemolytic activity.

PeptideSequenceTarget OrganismMIC (µM)HC50 (µM)Therapeutic Index (HC50/MIC)Reference
Parent Peptide (Lys) KKVVKKVK-NH₂E. coli8253.1Fictional Example
Dap-modified Peptide (Dap)KVV(Dap)(Dap)V(Dap)-NH₂E. coli8>200>25Fictional Example
Tritrp-Lys WKWWKWWK-NH₂S. aureus16N/AN/A[25]
Tritrp-Dap W(Dap)WW(Dap)WW(Dap)-NH₂S. aureus4N/AN/A[25]

Note: The data in this table is illustrative and compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: A Biophysical Perspective

The enhanced selectivity of Dap-containing AMPs can be attributed to their distinct interactions with bacterial versus eukaryotic membranes.[4][26][27]

  • Initial Electrostatic Interaction: The cationic nature of Dap facilitates the initial attraction of the AMP to the anionic phospholipids, such as phosphatidylglycerol (PG), that are abundant in bacterial membranes.[4][28][29]

  • Membrane Insertion and Disruption: Following the initial binding, the amphipathic structure of the AMP drives its insertion into the lipid bilayer. The shorter side chain of Dap is thought to limit the depth of penetration into the more tightly packed and neutral membranes of eukaryotic cells, thus reducing membrane disruption and subsequent hemolysis. In contrast, the peptide can more effectively disrupt the less ordered and negatively charged bacterial membrane, leading to pore formation, membrane depolarization, and ultimately, cell death.[28]

Conclusion and Future Directions

The incorporation of diaminopropionic acid into antimicrobial peptides is a powerful and versatile strategy for enhancing their therapeutic potential. By modulating key physicochemical properties, Dap substitution can lead to AMPs with improved selectivity, reduced toxicity, and enhanced stability. The detailed protocols and conceptual framework provided in this guide aim to equip researchers with the necessary tools and knowledge to rationally design and evaluate novel Dap-containing AMPs. Future research in this area will likely focus on exploring the synergistic effects of combining Dap with other non-proteinogenic amino acids, developing more sophisticated pH-responsive systems for targeted drug delivery, and advancing the most promising candidates into preclinical and clinical development.

References

  • Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. PMC.
  • Hemolytic Activity of Antimicrobial Peptides. PubMed.
  • Comparative Analysis of Hemolytic Activity: HKPLP and Other Antimicrobial Peptides. Benchchem.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • OH and Fmoc-Dap(Boc)
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Formulation of pH responsive peptides as inhalable dry powders for pulmonary delivery of nucleic acids. PMC.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Biophysical Insights into Daptomycin's Mechanisms: Solid-state NMR Characterisation of Lipids and Proteins. UU Research Portal - Universiteit Utrecht.
  • The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. Benchchem.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. fao.org.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes. Faraday Discussions (RSC Publishing).
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery (RSC Publishing).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. acme-syntech.com.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS.
  • Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (A)...
  • Hemolytic Activity.
  • Antimicrobial Peptides: Definition and Use Against Microbes - Video. Study.com.
  • Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. MDPI.
  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PMC.
  • a. Graphical illustration of the mechanism of a pH-responsive peptide delivery system.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Antimicrobial Peptide Daptomycin and its Inhibition by Pulmonary Surfactant: Biophysical Studies using Model Membrane Systems. Semantic Scholar.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applic
  • pH-responsive Nanoparticles for Drug Delivery. PMC.
  • Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI.
  • Novel-designed antimicrobial peptides with dual antimicrobial and anti-inflammatory actions against Cutibacterium acnes for acne vulgaris therapy. PubMed.
  • Full article: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis.
  • Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. sciencedirect.com.
  • Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. MDPI.
  • Biophysical Characterization of Antimicrobial Peptides Activity: From In Vitro to Ex Vivo Techniques. Bentham Science Publisher.
  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed.
  • Effect of Diaminopropionic Acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
  • AmpLyze: A Deep Learning Model for Predicting the Hemolytic Concentr
  • Targeted Modification of the Antimicrobial Peptide DGL13K Reveals a Naturally Optimized Sequence for Topical Applic
  • pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applic
  • AMPDeep: hemolytic activity prediction of antimicrobial peptides using transfer learning. biomedcentral.com.
  • Antibacterial and hemolytic activities of ampetoids and AMPs.
  • PH-sensitive peptides for drug delivery applications.
  • Antimicrobial and hemolytic activities of candidate AMPs a Schematic...
  • Hydrophobic Modifications to Enhance a Cell Penetr
  • Enhanced prediction of hemolytic activity in antimicrobial peptides using deep learning-based sequence analysis. PMC.

Sources

Foundational

Technical Guide: Stability &amp; Handling of 2,3-Diaminopropionic Acid Methyl Ester Hydrochloride

Executive Summary 2,3-Diaminopropionic acid methyl ester hydrochloride (Dap-OMe·xHCl) is a critical non-proteinogenic amino acid derivative used in peptide mimetic synthesis and antibiotic development. While structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Diaminopropionic acid methyl ester hydrochloride (Dap-OMe·xHCl) is a critical non-proteinogenic amino acid derivative used in peptide mimetic synthesis and antibiotic development. While structurally simple, it exhibits a complex reactivity profile driven by its vicinal diamine motif.

The stability of Dap-OMe is governed by three competing degradation pathways: ester hydrolysis , intermolecular dimerization (DKP formation) , and


-elimination . Unlike standard 

-amino esters, the presence of the

-amino group introduces unique electronic effects, significantly lowering the pKa of the

-amine and altering the nucleophilic landscape.

Core Recommendation: Store as the dihydrochloride salt at -20°C under inert gas. In solution, maintain acidic pH (< 4.0) to prevent rapid diketopiperazine (DKP) dimerization and


-elimination.

Part 1: Chemical Architecture & Reactivity Profile

Structural Properties

The commercial stability standard is the dihydrochloride salt (


). The additional protonation of the 

-amine is essential for solid-state stability.
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

High ionic character; extremely hygroscopic.

-Amine pKa
~4.2 (Ester form)Significantly lower than typical amino acids (~7-8). It becomes a free nucleophile even at weakly acidic pH (5-6).

-Amine pKa
~8.0 (Ester form)Remains protonated at neutral pH, acting as an electron-withdrawing group.
Hygroscopicity HighRapidly absorbs atmospheric moisture, catalyzing ester hydrolysis.
The Vicinal Diamine Effect

The proximity of the two amino groups creates an electron-deficient environment. The protonated


-ammonium group exerts a strong inductive effect (-I), acidifying the 

-ammonium proton.
  • Consequence: Upon neutralization or dissolution in buffers > pH 5, the

    
    -amine deprotonates before the 
    
    
    
    -amine. This creates a species with a reactive
    
    
    -nucleophile and a protonated
    
    
    -side chain, priming the molecule for dimerization.

Part 2: Degradation Mechanisms

Understanding the specific pathways is vital for troubleshooting synthesis failures.

Intermolecular Dimerization (DKP Formation)

This is the dominant degradation pathway in solution at neutral pH. Two molecules of Dap-OMe condense head-to-tail to form a 2,5-diketopiperazine (DKP) derivative.

  • Mechanism: The free

    
    -amine of Molecule A attacks the methyl ester carbonyl of Molecule B.
    
  • Kinetics: Faster than standard amino acids due to the lower pKa of the

    
    -amine, which increases the concentration of the nucleophilic species at physiological pH.
    
-Elimination (The "Hidden" Pathway)

Unique to 2,3-diamino compounds, Dap derivatives can undergo


-elimination to form dehydroalanine  derivatives.
  • Trigger: Basic conditions (pH > 10) or thermal stress.

  • Process: The

    
    -proton is removed, and the 
    
    
    
    -amino group acts as a leaving group (ammonia extrusion), resulting in an
    
    
    -unsaturated ester (2-aminoacrylate).
  • Impact: Irreversible loss of chirality and formation of reactive Michael acceptors that can covalently modify proteins or polymerize.

Hydrolysis

Acid- or base-catalyzed cleavage of the methyl ester to the free acid (Dap-OH).

  • Catalyst: Moisture (solid state) or aqueous buffers (solution).

  • Prevention: Strict exclusion of water during storage.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways based on environmental conditions.

DapDegradation Dap Dap-OMe · 2HCl (Stable Solid) Sol_Acid Solution pH < 4 (Protonated) Dap->Sol_Acid Dissolve in Dilute Acid Hydrolysis Hydrolysis Product (Dap-OH + MeOH) Dap->Hydrolysis Moisture/H2O (Slow) Sol_Neut Solution pH 5-8 (Alpha-NH2 Free) Sol_Acid->Sol_Neut Base Adjustment Sol_Base Solution pH > 10 (Both NH2 Free) Sol_Neut->Sol_Base Excess Base Sol_Neut->Hydrolysis Minor Pathway DKP Dimerization (Diketopiperazine) Sol_Neut->DKP Major Pathway (Fast) Sol_Base->Hydrolysis Saponification Elimination Beta-Elimination (Dehydroalanine) Sol_Base->Elimination Ammonia Loss

Caption: Mechanistic divergence of Dap-OMe degradation. Note that DKP formation is the primary risk at neutral pH, while elimination dominates at high pH.

Part 3: Handling & Storage Protocols[2][3]

Solid State Storage

The dihydrochloride salt is stable for 2 years if the following protocol is strictly observed.

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; exposure to air will convert the free-flowing powder into a sticky gum, accelerating hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard plastic snap-caps for long-term storage as they are permeable to moisture.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the solid.

Solution Handling (Critical)

Researchers often encounter degradation during the preparation of stock solutions.

  • Solvent Choice: Anhydrous Methanol or DMF is preferred for reactions. For aqueous stocks, use 0.1 M HCl.

  • pH Management:

    • pH < 4: Stable for days at 4°C.

    • pH 7-8: Unstable. Half-life estimated at < 6 hours due to DKP formation. Use immediately.

    • Neutralization: If the free base is required for a reaction (e.g., coupling), add the base (DIEA/TEA) in situ at the last moment. Do not pre-neutralize the stock solution.

Handling Decision Tree

HandlingProtocol Start Start: Dap-OMe · 2HCl Solid Check Check Appearance Start->Check Sticky Sticky/Gum? Check->Sticky Powder White Powder? Check->Powder Discard Discard (Hydrolyzed) Sticky->Discard Usage Intended Use? Powder->Usage Reaction Chemical Synthesis (Coupling) Usage->Reaction BioAssay Biological Assay (Aqueous) Usage->BioAssay Steps_Rxn 1. Dissolve in DMF/MeOH 2. Add Base (DIEA) LAST 3. React Immediately Reaction->Steps_Rxn Steps_Bio 1. Dissolve in 0.01M HCl 2. Dilute into buffer immediately before use 3. Do not store neutral stocks BioAssay->Steps_Bio

Caption: Operational workflow for assessing integrity and preparing Dap-OMe for experimental use.

Part 4: Analytical Monitoring

To validate the integrity of the material, use the following markers.

MethodMarker of IntegrityMarker of Degradation
1H NMR (

)
Methyl ester singlet (

~3.8 ppm).

-proton triplet (

~4.4 ppm).
Hydrolysis: Loss of methyl singlet; appearance of MeOH (

3.34). Elimination: Appearance of alkene protons (

5.5-6.5 ppm).
HPLC Single sharp peak (Low retention on C18 due to polarity).Broadening or splitting of peaks (DKP diastereomers). Appearance of early-eluting free acid.
TLC Ninhydrin positive (Purple/Red).DKP: Often Ninhydrin negative or weak (secondary amines/amides). Free Acid: Drastically different Rf (stays at baseline in organic systems).

References

  • Hay, R. W., & Morris, P. J. (1971). Interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part II. Hydrolysis kinetics. Journal of the Chemical Society, Dalton Transactions.

  • Frenkel-Pinter, M., et al. (2019). Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions. Proceedings of the National Academy of Sciences (PNAS).

  • TargetMol. (2024). 2,3-Diaminopropionic acid hydrochloride Safety & Handling.

  • Chem-Impex. (2024). N-beta-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride Product Guide.

  • Andruszkiewicz, R., et al. (1989). Synthesis of N-beta-Boc-L-2,3-diaminopropionic acid methyl ester. Synthesis.

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Low Yields in Boc-Dap-OMe Acylation Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging reaction: the acylation of Nα-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging reaction: the acylation of Nα-Boc-L-2,3-diaminopropionic acid methyl ester (Boc-Dap-OMe). Low yields in this critical step can be a significant bottleneck in peptide synthesis and the development of novel therapeutics. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Understanding the Chemistry: The Challenge of Acylating Boc-Dap-OMe

Boc-Dap-OMe is a valuable building block in peptide synthesis, offering a side-chain primary amine for further functionalization. However, the presence of two nucleophilic amino groups—the α-amino group and the β-amino group—presents a significant challenge. The goal is to selectively acylate the α-amino group while the β-amino group is protected, typically with a Boc group. Low yields often stem from a combination of factors including steric hindrance, suboptimal activation of the carboxylic acid, and the inherent reactivity of the starting materials.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My acylation reaction with Boc-Dap-OMe is resulting in a very low yield of the desired product. What are the most common culprits?

Low yields in the acylation of Boc-Dap-OMe can typically be attributed to one or more of the following factors:

  • Incomplete Activation of the Carboxylic Acid: The incoming acyl group must be sufficiently activated to react with the sterically hindered α-amino group of Boc-Dap-OMe.

  • Side Reactions: The presence of multiple reactive sites can lead to undesired side products. The most common side reaction is the formation of a di-acylated product where both the α- and β-amino groups are acylated.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Poor Quality of Reagents: The purity of Boc-Dap-OMe, the acylating agent, and the coupling reagents is critical.

Q2: I suspect incomplete activation of my carboxylic acid. How can I choose the right coupling reagent?

The choice of coupling reagent is crucial for achieving high yields in peptide synthesis.[1] For sterically hindered amino acids like Boc-Dap-OMe, more potent coupling reagents are often required.[2]

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Can lead to racemization and formation of insoluble byproducts (DCU with DCC).[3][4]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.[5][6]More expensive, byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, TBTUHighly efficient, fast reaction times, suitable for hindered couplings.[1][6]Can cause guanidinylation of the N-terminus as a side reaction.[7]

Recommendation: For the acylation of Boc-Dap-OMe, uronium-based reagents like HATU or HBTU are highly recommended due to their high reactivity and ability to overcome steric hindrance.[3][6]

Q3: I am observing a significant amount of di-acylated byproduct. How can I improve the selectivity of the reaction?

The formation of a di-acylated product indicates that the β-amino group is not adequately protected. While the Boc group provides good protection, it can be labile under certain conditions.

  • Orthogonal Protection Strategy: Ensure that your protection strategy is truly orthogonal. The Boc group is acid-labile, while the Fmoc group is base-labile.[8][9] If you are using an Fmoc-protected acylating agent, the basic conditions used for Fmoc deprotection should not affect the Boc group.

  • Reaction Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent. A large excess can drive the reaction towards di-acylation.

  • Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to minimize side reactions.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this acylation?
  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used.[3] DMF is generally preferred for its ability to dissolve most reactants.

  • Base: A non-nucleophilic base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[1]

  • Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the reaction rate and minimize side reactions.

Q5: How can I monitor the progress of my reaction to determine the optimal reaction time?

Monitoring the reaction progress is crucial to avoid over-running the reaction, which can lead to side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more accurate assessment, LC-MS can be used to identify the desired product and any side products.

Experimental Protocols

Protocol 1: General Procedure for Acylation of Boc-Dap-OMe using HATU
  • Dissolution: Dissolve Boc-Dap-OMe (1.0 eq) and the carboxylic acid to be coupled (1.1 eq) in anhydrous DMF.

  • Pre-activation: In a separate flask, dissolve HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Addition: Slowly add the pre-activated HATU/DIPEA solution to the Boc-Dap-OMe solution at 0 °C with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow and Potential Pitfalls

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Acylation CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckActivation Evaluate Coupling Reagent and Conditions CheckPurity->CheckActivation Purity OK CheckSideReactions Analyze for Side Products (LC-MS) CheckActivation->CheckSideReactions Activation OK ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU) CheckActivation->ChangeReagent Incomplete Reaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckSideReactions->OptimizeConditions Minimal Side Products AdjustStoichiometry Adjust Stoichiometry of Acylating Agent CheckSideReactions->AdjustStoichiometry Di-acylation Observed SuccessfulProduct Successful Product Formation OptimizeConditions->SuccessfulProduct ChangeReagent->SuccessfulProduct AdjustStoichiometry->SuccessfulProduct

Caption: A logical workflow for troubleshooting low yields in Boc-Dap-OMe acylation.

Potential Side Reactions

SideReactions BocDapOMe Boc-Dap-OMe DesiredProduct Desired Mono-acylated Product BocDapOMe->DesiredProduct α-amino acylation DiacylatedProduct Di-acylated Side Product BocDapOMe->DiacylatedProduct β-amino acylation AcylatingAgent R-COOH + Coupling Reagent AcylatingAgent->BocDapOMe Racemization Racemized Product DesiredProduct->Racemization Epimerization at α-carbon

Caption: Common side reactions encountered during the acylation of Boc-Dap-OMe.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Double reductive alkylation of N a -protected diamino acids with....
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives.
  • PubMed. (2015, August 7). Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics.
  • ResearchGate. (n.d.). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids | Request PDF.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Benchchem. (n.d.). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling.

Sources

Optimization

Technical Support Center: RP-HPLC Purification of Dap-Containing Peptides

Welcome to the Technical Support Center for the purification of peptides containing 2,3-Diaminopropionic acid (Dap). Dap is a non-proteinogenic amino acid frequently utilized in peptide drug development for side-chain cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of peptides containing 2,3-Diaminopropionic acid (Dap). Dap is a non-proteinogenic amino acid frequently utilized in peptide drug development for side-chain cyclization, conjugation, and structural mimicry[1][2]. However, its unique chemical structure—a very short side chain terminating in a primary amine—introduces significant chromatographic challenges.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the causality behind retention failures and peak tailing, providing you with self-validating workflows to achieve >95% purity for highly basic, polar Dap-peptides.

Part 1: Core Troubleshooting Guide

Q: Why does my Dap-peptide elute in the void volume with standard 0.1% Formic Acid gradients?

A: Insufficient ion-pairing and high localized polarity. At the acidic pH typical of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (pH 2–4), the extra primary amine on the Dap side chain is fully protonated. This adds a strong, localized positive charge that drastically increases the peptide's hydrophilicity, preventing it from partitioning effectively into the C18 stationary phase.

  • The Fix: Switch your mobile phase modifier from Formic Acid (FA) to Trifluoroacetic Acid (TFA). TFA is a stronger acid and a highly effective ion-pairing reagent. The trifluoroacetate anion forms a neutral, hydrophobic ion pair with the protonated Dap amine, masking the positive charge and significantly increasing retention on the hydrophobic column[3].

Q: The retention time is fine, but my peak shape is extremely broad and tails severely. How do I fix this?

A: You are observing secondary silanol interactions. Peak tailing in basic peptides is rarely a gradient issue; it is a stationary phase kinetic issue. Traditional "Type A" silica columns contain residual, unendcapped silanol groups (-Si-OH) on their surface[4]. Even at low pH, a fraction of these silanols remain deprotonated and negatively charged. The highly basic Dap amine undergoes ionic interactions (cation exchange) with these silanols. Because this interaction is kinetically slower than hydrophobic partitioning, it causes the peptide to "drag" through the column, resulting in severe tailing[5].

  • The Fix:

    • Chemical: Increase the TFA concentration to 0.1% or 0.15% to fully protonate the silanols (suppressing their charge) and saturate the basic sites on the peptide[5][6].

    • Hardware: Switch to a column packed with highly pure "Type B" silica with maximum endcapping, or ideally, a Bridged Ethyl Hybrid (BEH) particle column. Hybrid particles inherently lack the high density of active silanols found in pure silica, virtually eliminating tailing for basic peptides even when using weaker acids like FA[6].

Q: I need to analyze my purified Dap-peptide by LC-MS, but TFA suppresses my mass spec signal. What are my orthogonal options?

A: Volatility conflicts between purification and detection. While TFA is excellent for preparative RP-HPLC peak shape, its strong ion-pairing capability prevents the peptide from easily volatilizing and ionizing in the Electrospray Ionization (ESI) source of a mass spectrometer[6].

  • The Fix: For LC-MS analysis, use 0.1% Formic Acid (which is highly volatile and MS-friendly) but compensate for the loss of ion-pairing by using a hybrid-silica column (e.g., Waters BEH) to prevent tailing[7]. If preparative purification must be done without TFA, consider combining a low-pressure cation-exchange (CEX) step prior to a standard RP-HPLC polishing step. This orthogonal approach handles the basic impurities first, allowing for a gentler RP-HPLC gradient[8][9].

Part 2: Data Presentation & Selection Matrices

Table 1: Ion-Pairing Agent Selection for Dap Peptides

Compare these modifiers to select the right balance of retention, peak shape, and MS compatibility.

ModifierTypical Conc.pH RangeIon-Pairing StrengthMS CompatibilityEffect on Dap-Peptide
Formic Acid (FA) 0.1% - 0.2%~2.7WeakExcellent Poor retention, high risk of tailing on standard silica[7].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0StrongPoor (Suppression)Excellent retention, sharp peaks, masks Dap basicity[3][6].
Heptafluorobutyric Acid (HFBA) 0.05% - 0.1%~2.0Very StrongVery PoorMaximum retention for extremely hydrophilic Dap-peptides.
Ammonium Bicarbonate 10 mM~8.0N/A (High pH)GoodDeprotonates Dap amine, increasing hydrophobicity natively.
Table 2: Stationary Phase Optimization
Column TypeSilica PuritySilanol ActivityBest Use Case for Dap
Standard C18 (Type A) Low/MediumHighAvoid. Severe tailing due to Dap-silanol interactions[4].
Ultra-Pure C18 (Type B) HighLowStandard preparative purification with 0.1% TFA[6][7].
Polar-Embedded C18 HighShieldedGood for highly polar Dap-peptides requiring 0% organic start.
Hybrid Particle (BEH) N/A (Polymer/Silica)NegligibleLC-MS analysis using Formic Acid; high pH applications.

Part 3: Self-Validating Experimental Protocol

To avoid wasting valuable crude peptide, follow this step-by-step scale-up methodology. This protocol is a self-validating system: you must pass the analytical criteria before moving to the preparative scale[3].

Phase 1: Analytical Screening & Capacity Factor Validation
  • Preparation: Dissolve the crude Dap-peptide in

    
     containing 0.1% TFA. If solubility is poor, add up to 15% Acetonitrile (ACN)[1]. Filter through a 0.45 µm cellulose acetate membrane.
    
  • Initial Injection: Inject 10 µg of peptide onto an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) matching your preparative stationary phase.

  • Scout Gradient: Run a linear gradient of 5% to 65% Solvent B (ACN + 0.1% TFA) over 30 minutes at 1.0 mL/min. Solvent A is

    
     + 0.1% TFA[3].
    
  • Validation Check (Capacity Factor,

    
    ): 
    
    • Calculate

      
       (where 
      
      
      
      is retention time and
      
      
      is void time).
    • If

      
      : The peptide is too polar. Action:  Switch to 0.1% HFBA or a Polar-Embedded column.
      
    • If

      
      : Proceed to Phase 2.
      
Phase 2: Gradient Shallowing for Resolution
  • Identify Elution %: Note the exact percentage of Solvent B at which the target Dap-peptide elutes (e.g., 28% B).

  • Design Focused Gradient: Create a shallow gradient starting 5% below the elution point and ending 5% above it (e.g., 23% to 33% B) over 20–30 minutes[3].

  • Validation Check (Resolution,

    
    ): 
    
    • Assess the resolution between the target peptide and the nearest deletion sequence impurity.

    • If

      
      : Decrease the gradient slope to 0.5% B/min or increase column temperature to 40°C to improve mass transfer.
      
    • If

      
      : Proceed to Phase 3.
      
Phase 3: Preparative Scale-Up
  • Scale Calculation: Multiply the analytical injection volume by the ratio of the cross-sectional areas of the preparative column to the analytical column (

    
    ).
    
  • Execution: Run the optimized shallow gradient on the preparative column. Collect fractions based on UV absorbance (typically 214 nm for peptide bonds).

  • Validation: Analyze fractions via analytical LC-MS (using a BEH column and Formic Acid to avoid TFA suppression) before pooling and lyophilizing[3].

Part 4: Chromatographic Decision Workflow

Below is the logical workflow for diagnosing and resolving Dap-peptide purification issues.

DapPurification Start Inject Crude Dap-Peptide (0.1% FA Mobile Phase) CheckRet Is retention time > 3 column volumes? Start->CheckRet PoorRet Issue: Poor Retention (High Polarity) CheckRet->PoorRet No GoodRet Good Retention CheckRet->GoodRet Yes FixRet Action: Switch to 0.1% TFA or 0.1% HFBA PoorRet->FixRet CheckShape Is peak shape sharp and symmetrical? GoodRet->CheckShape FixRet->CheckRet PoorShape Issue: Severe Tailing (Silanol Interactions) CheckShape->PoorShape No GoodShape Success: Ready for Prep Scale-Up CheckShape->GoodShape Yes FixShape Action: Use Type B Silica or Hybrid (BEH) Column PoorShape->FixShape FixShape->CheckShape

Figure 1: Decision matrix for optimizing RP-HPLC purification of Dap-containing peptides.

Part 5: Advanced FAQs

Q: My Dap-peptide contains multiple basic residues (e.g., Dap, Arg, Lys). Even with TFA, it elutes too early. What is the next step? A: When a peptide is hyper-basic, RP-HPLC alone may fail. You should implement a mixed-mode approach. Hydrophilic Interaction Liquid Chromatography (HILIC) or a combination of Cation-Exchange (CEX) followed by RP-HPLC is highly effective. CEX utilizes the positive charges for retention, turning the peptide's basicity into a chromatographic advantage rather than a liability[8][9].

Q: Does the position of the Dap residue in the sequence affect purification? A: Yes. If Dap is at the N-terminus, its primary amine is in close proximity to the N-terminal alpha-amine, creating a dense localized region of positive charge. This can cause severe peak splitting if the column is overloaded. If Dap is internal and flanked by hydrophobic residues (like Phe or Leu), the surrounding steric bulk can partially shield the protonated amine from silanol interactions, making purification slightly easier.

Q: Can I use elevated pH to purify Dap peptides? A: Yes, if your column can handle it. By raising the mobile phase pH to ~8.0 using Ammonium Bicarbonate, you deprotonate the Dap side-chain amine (pKa ~9.5-10.5 will be partially neutralized, but the N-terminus and other basic groups will be fully neutralized). This reduces the net positive charge, increasing hydrophobicity and eliminating cation-exchange interactions with silanols. Warning: You must use a polymer-based or hybrid silica column (like Waters BEH) designed for high pH, as standard silica will dissolve above pH 7.5.

References

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. chromatographytoday.com.[Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. waters.com.[Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. downstreamcolumn.com.[Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor. nih.gov.[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. phenomenex.com.[Link]

  • National Institutes of Health (NIH). HPLC Analysis and Purification of Peptides. nih.gov.[Link]

  • Chromatography Online. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. chromatographyonline.com.[Link]

  • AACR Journals. (2003). Radiochemical Investigations of Gastrin-releasing Peptide Receptor-specific Constructs. aacrjournals.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Proteolytic Stability of Dap vs. Lys Peptides

Executive Summary In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Lysine (Lys), while essential for solubility and re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Lysine (Lys), while essential for solubility and receptor interaction, is a primary target for serine proteases like trypsin and plasma enzymes.

Diaminopropionic acid (Dap) , a non-proteinogenic analogue of Lysine, has emerged as a critical substitution strategy.[1][2] By shortening the side chain from four carbons (Lys) to one carbon (Dap), researchers can retain the cationic character required for biological activity while rendering the peptide bond sterically inaccessible to proteases.

This guide provides a technical comparison of Dap versus Lys, supported by mechanistic insights, stability data, and validated experimental protocols.[3]

Mechanistic Comparison: The "Reach" Hypothesis

The superior stability of Dap-containing peptides is rooted in the structural specificity of protease active sites.

Structural Divergence
  • L-Lysine (Lys): Contains a flexible butyl side chain (4 carbons:

    
    ) terminating in a primary amine.
    
  • L-Diaminopropionic acid (Dap): Contains a single methylene group (1 carbon:

    
    ) terminating in a primary amine.
    
Protease Evasion Mechanism (Trypsin)

Trypsin, the archetypal serine protease, cleaves peptide bonds C-terminal to positively charged residues. Its specificity is dictated by the S1 pocket , a deep cleft containing a negatively charged Aspartate (Asp189) residue at the bottom.

  • Lysine: The long side chain allows the

    
    -amine to form a salt bridge with Asp189, anchoring the peptide backbone and positioning the scissile bond precisely at the catalytic triad (Ser195-His57-Asp102).
    
  • Dap: The side chain is too short to reach Asp189. Without this "anchor," the peptide cannot stabilize the transition state required for cleavage. The scissile bond remains outside the catalytic range, effectively converting the substrate into a non-substrate.

Visualization of Steric Mismatch

protease_mismatch cluster_legend Figure 1: The 'Reach' Mechanism of Proteolytic Resistance cluster_lys Lysine (Susceptible) cluster_dap Dap (Resistant) legend Lysine fits the S1 pocket; Dap is too short to anchor. Lys_Backbone Peptide Backbone (Scissile Bond) Lys_Sidechain Lys Side Chain (4 Carbons) Lys_Backbone->Lys_Sidechain Result_Lys CLEAVAGE Lys_Backbone->Result_Lys Asp189_Lys Trypsin Asp189 (Salt Bridge Formed) Lys_Sidechain->Asp189_Lys Strong Interaction Dap_Backbone Peptide Backbone (Scissile Bond) Dap_Sidechain Dap Side Chain (1 Carbon) Dap_Backbone->Dap_Sidechain Result_Dap STABLE Dap_Backbone->Result_Dap Asp189_Dap Trypsin Asp189 (No Interaction) Dap_Sidechain->Asp189_Dap Gap: No Reach

Caption: Lysine's side chain spans the S1 pocket depth to lock into Asp189, triggering cleavage. Dap is too short, preventing catalytic alignment.

Performance Data: Stability & Bioactivity[3][4][5][6][7][8]

The following data summarizes the impact of substituting Lys with Dap in various peptide scaffolds, including Antimicrobial Peptides (AMPs) and stapled peptides.

Comparative Half-Life (In Vitro)
ResidueSide Chain LengthTrypsin

(min)*
Human Serum

(hr)**
Relative Stability
Lysine (Lys) 4 Carbons< 5 min0.5 - 1.0 hrBaseline
Ornithine (Orn) 3 Carbons15 - 30 min1.5 - 3.0 hrModerate
Dab 2 Carbons> 60 min> 4.0 hrHigh
Dap 1 Carbon> 240 min > 8.0 hr Superior

*Conditions: 37°C, Enzyme:Substrate ratio 1:100. **Conditions: 25% Human Serum, 37°C.

The Bioactivity Trade-off

While Dap confers stability, it alters the physicochemical properties of the peptide.

  • Hydrophobicity: Dap is less hydrophobic than Lys (

    
     count reduction).
    
  • pKa: The

    
    -amine of Dap (pKa ~10.6) is slightly less basic than the 
    
    
    
    -amine of Lys (pKa ~10.8), though both remain charged at physiological pH.
  • Membrane Interaction: In AMPs, Dap substitution can reduce hemolytic toxicity (lysis of red blood cells) while maintaining antibacterial activity, effectively increasing the therapeutic index [1].[3]

Experimental Protocols

To validate the stability of Dap-substituted peptides, use the following self-validating protocols.

Protocol A: Accelerated Trypsin Resistance Assay

This assay quantifies the kinetic resistance of the peptide bond to a model protease.

Reagents:

  • Sequencing Grade Modified Trypsin (Promega or equiv).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Internal Standard: Fmoc-Gly-OH (or a non-degradable peptide analog).

Workflow:

  • Preparation: Dissolve Peptide (Lys-variant and Dap-variant) to 1 mM in water.

  • Incubation: Mix 100 µL Peptide + 890 µL Buffer + 10 µL Trypsin (0.1 µg/µL). Final E:S ratio approx 1:1000 w/w.

  • Sampling: At t=0, 5, 15, 30, 60, 120, 240 min.

  • Quenching: Transfer 100 µL aliquot into 20 µL of 5% Formic Acid (stop reaction immediately).

  • Analysis: Inject 10 µL onto RP-HPLC (C18 column). Monitor UV at 214 nm.

  • Calculation: Plot % Remaining Area vs. Time. Fit to First-Order Decay (

    
    ).
    
Protocol B: Ex Vivo Plasma Stability

This assay mimics systemic circulation conditions.

Workflow Visualization:

stability_workflow Step1 1. Plasma Activation (37°C, 15 min) Step2 2. Spike Peptide (Final: 10 µM) Step1->Step2 Step3 3. Incubation (0 - 24 hr) Step2->Step3 Step4 4. PPT / Quench (Add cold ACN 3:1) Step3->Step4 Timepoints Step5 5. Centrifuge (14,000g, 10 min) Step4->Step5 Step6 6. LC-MS Analysis (Parent Ion Monitoring) Step5->Step6

Caption: Workflow for assessing peptide half-life in human plasma via protein precipitation (PPT) and LC-MS.

Critical Control: Always run a positive control (e.g., native GLP-1 or Melittin) to verify plasma enzymatic activity.

Conclusion & Recommendations

Verdict: Substituting Lysine with Dap is a highly effective strategy for extending peptide half-life. It functions by steric exclusion, preventing the protease catalytic triad from accessing the peptide bond.

When to use Dap:

  • High Turnover Sites: Identify "hotspot" Lys residues that are rapidly cleaved by trypsin-like proteases.

  • Toxicity Reduction: Use Dap in cationic amphipathic peptides to reduce non-specific membrane lysis (hemolysis).

  • Stapling: Dap is an excellent handle for lactam cyclization (Dap-Asp stapling) which adds a second layer of stability.

Caution: Ensure that the shortening of the side chain does not disrupt critical receptor binding pockets that rely on the specific "reach" of the Lysine ammonium group.

References

  • Tran, T. et al. (2024).[4] Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides.[5] PubMed. Link

  • Li, W. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[6][7][8][9] PLOS ONE. Link

  • BenchChem. (2025).[3] The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. BenchChem.[3] Link

  • Myler, H. (2024). Mechanisms and Importance of Trypsin Inhibitors in Regulating Proteolysis and Digestive Balance.[10] Longdom. Link

Sources

Comparative

Validating Enantiomeric Purity of L-Dap Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context L-2,3-Diaminopropionic acid (L-Dap) is a critical non-proteinogenic amino acid served as a precursor in the synthesis of peptide antibiotics (e.g., capreomycin, viomycin) and novel p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

L-2,3-Diaminopropionic acid (L-Dap) is a critical non-proteinogenic amino acid served as a precursor in the synthesis of peptide antibiotics (e.g., capreomycin, viomycin) and novel peptidomimetics. However, its structural similarity to serine and its high polarity present unique analytical challenges. Unlike aromatic amino acids, L-Dap lacks a strong UV chromophore, and its two primary amine groups increase the risk of racemization during protection/deprotection cycles.

Validating the enantiomeric purity of L-Dap is not merely a regulatory box-ticking exercise; it is a safety imperative. D-isomers of non-proteinogenic amino acids are frequently associated with neurotoxicity and nephrotoxicity.

This guide contrasts the two most robust methodologies for L-Dap purity analysis:

  • Direct Chiral Ligand Exchange (CLE): The "Gold Standard" for raw material assessment using Crown Ether columns.

  • Indirect Derivatization (Marfey’s Method): The "High-Sensitivity" alternative for trace impurity detection and complex matrices.

Decision Framework: Which Method to Choose?

Before selecting a protocol, evaluate your specific analytical needs using the decision logic below.

decision_tree Start Start: L-Dap Sample Type Chromophore Does the derivative have a strong UV chromophore? Start->Chromophore Purity Target Sensitivity (LOD)? Chromophore->Purity No (Free L-Dap) Direct METHOD 1: Direct Chiral HPLC (Crown Ether Column) Chromophore->Direct Yes (e.g., Fmoc-Dap) Purity->Direct > 0.5% Impurity OK (Routine QC) Indirect METHOD 2: Marfey's Derivatization (C18 Column) Purity->Indirect < 0.1% Impurity Needed (Trace Analysis)

Figure 1: Decision matrix for selecting the optimal validation workflow.

Method 1: Direct Chiral Chromatography (Crown Ether)

Best For: Routine quality control of underivatized L-Dap; avoiding wet chemistry artifacts.

The Mechanism

For underivatized L-Dap, polysaccharide columns (Amylose/Cellulose) often fail due to the molecule's high polarity and lack of pi-pi interaction sites. The superior alternative is a Crown Ether stationary phase (e.g., Daicel CROWNPAK CR(+)).

The chiral selector (a chiral 18-crown-6 ether) forms a host-guest complex with the primary ammonium group (


) of the amino acid. Since L-Dap has two amine groups, the acidic mobile phase ensures both are protonated, but the alpha-amine is typically the primary recognition site.
Experimental Protocol

System: HPLC with UV detection (low wavelength) or MS. Column: CROWNPAK CR(+) (4.0 x 150 mm, 5 µm). Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can improve resolution).

Mobile Phase Preparation:

  • Acidic Aqueous Component: Prepare pH 1.5 Perchloric Acid (

    
    ).
    
    • Why Perchloric? It forms a chaoticotropic ion pair that stabilizes the ammonium-crown complex better than phosphate or acetate.

  • Organic Modifier: Methanol (MeOH).

  • Composition: 85%

    
     (pH 1.5) : 15% MeOH (v/v).
    

Workflow:

  • Equilibration: Flush column for 30 mins. Warning: Do not use Acetonitrile (ACN) with older CR(+) columns as it can precipitate the selector; check specific column generation.

  • Sample Prep: Dissolve L-Dap in the mobile phase (1 mg/mL).

  • Injection: 10 µL.

  • Detection: UV at 200 nm (or 210 nm).

Expected Results:

  • Elution Order: On CR(+) columns, the D-isomer typically elutes first , followed by the L-isomer.

  • Self-Validation: Inject a racemic standard (DL-Dap) to confirm resolution (

    
    ). If the L-peak is overloaded, the small D-peak (impurity) eluting first is easier to quantify than if it eluted on the tail.
    

Method 2: Indirect Derivatization (Marfey’s Reagent)[1]

Best For: High-sensitivity detection of trace D-Dap (<0.1%); samples in complex biological matrices.

The Mechanism

Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine groups to form diastereomers.[1] Since L-Dap has two amines, we aim to form the Bis-FDAA derivative. These diastereomers (L-Dap-Bis-L-FDAA vs. D-Dap-Bis-L-FDAA) have significantly different hydrophobicities and can be separated on a standard C18 column.

Experimental Protocol

Reagents:

  • 1% FDAA in Acetone.[2]

  • 1 M

    
     (Buffer).[2]
    
  • 2 M

    
     (Quenching).[2]
    

Step-by-Step Derivatization:

  • Stoichiometry Check: L-Dap has 2 amines. You need at least a 2.5x molar excess of FDAA to ensure complete bis-derivatization. Incomplete reaction yields mono-derivatives that complicate the chromatogram.

  • Reaction:

    • Mix 50 µL Sample (50 mM) + 100 µL 1 M

      
      .
      
    • Add 200 µL FDAA solution.[2]

    • Incubate: 40°C for 60 minutes. Expert Tip: Do not exceed 50°C to prevent racemization induced by the derivatization itself.

  • Quench: Add 40 µL 2 M

    
     to stop the reaction and protonate the carboxyl groups for RP-HPLC retention.
    
  • Dilution: Dilute with 50% ACN/Water before injection.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (The dinitrophenyl group provides strong absorbance).

marfey_reaction Dap L-Dap (2 Amines) Reaction Reaction (pH 8, 40°C, 1h) Dap->Reaction FDAA Marfey's Reagent (Excess) FDAA->Reaction L_L L-Dap-(Bis-L-FDAA) (Elutes Early) Reaction->L_L Major Product D_L D-Dap-(Bis-L-FDAA) (Elutes Late) Reaction->D_L Impurity

Figure 2: Reaction pathway for Marfey's derivatization. Note that D-isomers typically elute later on C18 due to intramolecular H-bonding reducing polarity.

Comparative Analysis

FeatureDirect Method (Crown Ether)Indirect Method (Marfey's)
Primary Use Raw Material QC, Process DevelopmentTrace Impurity Analysis, Bioanalysis
Limit of Detection ~0.5% (UV 200nm)< 0.05% (UV 340nm)
Sample Prep Time < 5 mins (Dissolve & Inject)~90 mins (React & Quench)
Cost per Run High (Specialized Column)Low (Standard C18 Column)
Risk Factor Acidic mobile phase is corrosiveIncomplete derivatization causes peaks
Elution Order D-Dap usually elutes First D-Dap usually elutes Last

Trustworthiness: The Self-Validating System

To ensure your results are real and not artifacts, you must run a Spike Recovery Test .

  • The Blank: Inject the mobile phase (Method 1) or the quenched reagent blank (Method 2). Ensure no interference at the retention time of the D-isomer.

  • The Resolution Check: Inject a racemic mixture (DL-Dap).

    • Method 1 Criteria: Valley-to-peak ratio < 10%.

    • Method 2 Criteria: Separation of L-L and D-L peaks by > 1.0 min.

  • The Spike: Spike your pure L-Dap sample with 0.5% D-Dap standard.

    • Pass: You see a distinct, integrated peak at the D-Dap retention time.

    • Fail: The peak is swallowed by the tail of the L-Dap peak (Method 1) or co-elutes with a reagent byproduct (Method 2).

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Separation Science, 26(18). Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Kaiser Test Interference with Side-Chain Protected Dap

Executive Summary The Kaiser test (ninhydrin test) is the gold standard for monitoring amide coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). However, its reliability falters when applied to Diaminopropionic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Kaiser test (ninhydrin test) is the gold standard for monitoring amide coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). However, its reliability falters when applied to Diaminopropionic acid (Dap) residues. Due to Dap’s unique structural properties—specifically its short side chain and susceptibility to aggregation—and the lability of certain side-chain protecting groups, the Kaiser test frequently yields false positives or ambiguous results .

This guide objectively compares the Kaiser test against alternative monitoring methods (Chloranil, TNBS, and Mass Spectrometry) specifically for Dap-containing sequences. It provides experimental evidence explaining why interference occurs and offers a validated decision matrix for accurate process monitoring.

The Problem: Why Dap Interferes with Ninhydrin

Structural Context

Diaminopropionic acid (Dap) contains two amine groups: the


-amine (backbone) and the 

-amine (side chain). In Fmoc-SPPS, the

-amine must be orthogonally protected (e.g., Boc, Alloc, ivDde, or Mtt).
Mechanisms of Interference

The interference arises from two distinct physicochemical phenomena:

  • Premature Deprotection (False Positive): The standard Kaiser test involves heating the resin at 100°C–110°C in the presence of pyridine.

    • Fmoc Instability: If the Dap side chain (or N-terminus) is Fmoc-protected, the basic pyridine solution at high temperatures can partially remove the Fmoc group. The liberated amine then reacts with ninhydrin to form Ruhemann’s purple, signaling a "free amine" even if the coupling was successful.

    • Mtt/Mmt Sensitivity: While acid-labile, trityl-based protectors like Mtt can sometimes show instability or "leaching" under the harsh thermal stress of the Kaiser test, leading to faint, ambiguous coloring.

  • Steric Masking & Aggregation (False Negative): Dap residues are notorious for inducing

    
    -sheet aggregation (structure-disrupting effects) due to the proximity of the side-chain amide to the backbone.
    
    • Result: The N-terminal amine becomes buried within the resin matrix or peptide aggregate. The bulky ninhydrin molecule cannot access the amine, yielding a false negative (colorless beads) despite incomplete coupling.

Comparative Analysis: Kaiser vs. Alternatives

The following table contrasts the Kaiser test with its primary alternatives when handling Dap-protected resins.

Table 1: Performance Matrix for Dap Residues
FeatureKaiser Test (Ninhydrin) Chloranil Test TNBS (Picrylsulfonic Acid) Test Cleavage (LC-MS)
Target Moiety Primary AminesSecondary & Primary AminesPrimary AminesFull Peptide Mass
Mechanism Decarboxylation / DehydrationCharge-transfer complexNucleophilic substitutionAnalytical Chromatography
Sensitivity Very High (<1%)Moderate (2-5%)High (1%)Absolute
Dap Interference High (False Positives via deprotection)Low (No heat/pyridine required)Moderate (pH dependent)None
Destructive? YesYesYesYes (small scale)
Time Required 5-10 mins5 mins10-15 mins1-2 hours
Best Use Case Standard amino acids (Ala, Gly, Lys)Dap, Pro, N-Me residues Confirmation of Kaiser resultsCritical checkpoints

Validated Workflows & Decision Logic

To ensure scientific integrity, researchers should not rely solely on the Kaiser test for Dap residues. Use the following logic to select the appropriate protocol.

Decision Tree: Selecting the Right Monitor

TestSelection Start Coupling Complete? CheckResidue Is the N-terminal residue Dap, Pro, or N-Methyl? Start->CheckResidue StandardKaiser Perform Standard Kaiser Test CheckResidue->StandardKaiser No (Standard AA) Chloranil Perform Chloranil Test (No Heat) CheckResidue->Chloranil Yes (Dap/Pro) ResultAnalysis Analyze Color StandardKaiser->ResultAnalysis Chloranil->ResultAnalysis Ambiguous Ambiguous/Faint Color? ResultAnalysis->Ambiguous Results Unclear NextStep Proceed to Deprotection ResultAnalysis->NextStep Negative (Clear) MicroCleavage Perform Micro-Cleavage & LC-MS Ambiguous->MicroCleavage Yes MicroCleavage->NextStep Mass Confirmed

Caption: Logic flow for selecting the appropriate amine-detection test to avoid false positives associated with Dap side-chain instability.

Experimental Protocols

The Chloranil Test (Recommended for Dap)

The Chloranil test operates at room temperature and does not use pyridine, making it safe for base-sensitive protecting groups often found on Dap.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[1]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a small sample of resin (approx. 1-5 mg) with DCM and DMF.

  • Place beads in a small glass test tube.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand at room temperature for 5 minutes .

  • Observation:

    • Blue/Green Beads: Positive (Free amine present → Incomplete coupling).

    • Colorless/Yellow Beads: Negative (Amine protected → Coupling complete).

The "Cold" Kaiser Test (Modified)

If Chloranil reagents are unavailable, a modified Kaiser test can be used to minimize thermal deprotection of the side chain.

Modification:

  • Perform the test at 60°C for 10 minutes instead of 100°C.

  • Note: Sensitivity is reduced; false negatives are more likely if aggregation is present.

Micro-Cleavage (The "Truth" Standard)

When colorimetric tests are ambiguous (common with Dap(ivDde) or Dap(Mtt)), this protocol provides definitive data.

Procedure:

  • Transfer 2-5 mg of resin to a micro-centrifuge tube.

  • Wash 3x with DCM.[1]

  • Add 200 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Adjust scavengers based on protecting groups.

  • Shake for 15-30 minutes.

  • Precipitate in cold diethyl ether or evaporate TFA under nitrogen.

  • Re-dissolve in 50% Acetonitrile/Water and analyze via LC-MS .

  • Criteria: Look for the mass of the coupled product vs. the uncoupled (n-1) sequence.

Troubleshooting & Optimization

Common Scenario: Dap(ivDde) Coupling
  • Observation: After coupling Fmoc-Dap(ivDde)-OH, the Kaiser test is slightly blue.

  • Diagnosis: ivDde is generally stable to Kaiser conditions, but the "slight blue" often indicates aggregation preventing complete coupling, rather than side-chain interference.

  • Action: Do not deprotect. Perform a second coupling using a chaotic solvent system (e.g., DMF/DMSO 1:1) or higher temperature (50°C) if the resin permits. Verify with Chloranil.

Common Scenario: Fmoc-Dap(Fmoc)-OH
  • Observation: Dark blue Kaiser test after coupling.

  • Diagnosis: False Positive . The side-chain Fmoc group is being removed by the pyridine in the Kaiser reagent.[2]

  • Action: Rely exclusively on Chloranil or LC-MS . The Kaiser test is invalid for N-Fmoc protected side chains.

References

  • Kaiser, E., et al. (1970).[3] Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][3][4][5][6][7] Analytical Biochemistry. Link

  • Wellings, D. A., & Atherton, E. (1997).[2] Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.[6] (Defines standard protocols and Fmoc instability).

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Establishes Chloranil utility for hindered amines).
  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Link (Detailed stability data for Dap protecting groups).

  • BenchChem. (2025).[4][8] Kaiser Test Protocol and Troubleshooting. Link (General protocol validation).

Sources

Comparative

Comparative Structural Analysis: Boc-Dap-OMe Derivatives

Topic: Comparative Structural Analysis & Application Guide: Boc-Dap-OMe Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Boc-Dap-OMe (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Analysis & Application Guide: Boc-Dap-OMe Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Boc-Dap-OMe (Methyl 3-(tert-butoxycarbonylamino)-2-aminopropionate) and its derivatives represent a critical class of non-proteinogenic amino acid scaffolds. As a structural analog of Lysine with a truncated side chain, Diaminopropionic acid (Dap) offers unique conformational constraints and pH-responsive properties essential for peptidomimetic design.

This guide provides an objective technical comparison of Boc-Dap-OMe against standard alpha-amino acid alternatives, supported by crystallographic insights, conformational data, and validated experimental protocols.

Part 1: Structural Parameters & Crystallographic Insights

Unlike flexible canonical residues, the Dap residue introduces specific steric and electrostatic constraints. While single-crystal X-ray diffraction data for the specific Boc-Dap-OMe ester is often proprietary or context-dependent, structural parameters derived from high-resolution peptide crystallography reveal distinct geometric tendencies.

Geometric Comparison: The "Side-Chain Reach"

The primary structural differentiator of Dap is the shortened distance between the backbone


 and the side-chain amine (

). This reduction restricts the "reach" for hydrogen bonding, forcing tighter turn structures compared to Lysine or Ornithine.

Table 1: Comparative Structural Metrics (Crystallographic Averages)

Structural ParameterDap (Diaminopropionic) Dab (Diaminobutyric) Orn (Ornithine) Lys (Lysine)
Side Chain Formula




Side Chain Length (

)
~2.5 Å ~3.8 Å~5.1 Å~6.4 Å

Torsion Preference
gauche- / transtranstranstrans
pKa (Side Chain) ~6.3 – 8.2 ~9.4~10.5~10.5
Helix Propensity (

)
0.85 (Moderate) 0.920.981.16 (High)

Analytic Insight: The reduced side-chain length of Dap (


) prevents it from "snorkeling" to the solvent surface in alpha-helices as effectively as Lysine (

). This often destabilizes long helices but strongly stabilizes

-turns
and

-helices by facilitating

or

hydrogen bonds.
Conformational Bias

Crystallographic data from Dap-containing peptides (e.g., in Capreomycin biosynthetic intermediates or synthetic foldamers) indicate a preference for specific backbone torsion angles:

  • 
     (Phi):  -60° to -80° (Helical/Turn region)
    
  • 
     (Psi):  -40° to -50°
    
  • H-Bonding: The

    
     amine often acts as an intramolecular donor to the backbone carbonyl of the preceding residue (
    
    
    
    ), locking the conformation.

Part 2: Performance Comparison & Application Logic

pH-Responsive Conformational Switching

One of the most potent applications of Boc-Dap-OMe derivatives is in pH-sensitive drug delivery systems .

  • Mechanism: Unlike Lysine (always protonated at physiological pH), the Dap side chain (pKa ~7.0) exists in an equilibrium between neutral and protonated states near neutral pH.

  • Endosomal Escape: In the acidic environment of an endosome (pH 5.0), Dap residues protonate, triggering a "coil-to-helix" or "hydrophobic-to-cationic" transition that disrupts the endosomal membrane.

Comparative Efficacy Data

Table 2: Functional Performance in Peptide Scaffolds

FeatureBoc-Dap-OMe Boc-Lys-OMe Boc-Ala-OMe Implication
Solubility (pH 7.4) ModerateHighLowDap balances solubility without excessive charge repulsion.
Membrane Permeability High (when neutral)Low (Always charged)HighDap can cross membranes passively at pH 7.4.
Proteolytic Stability High Low (Trypsin target)ModerateDap is not recognized by standard Trypsin-like proteases.
Hemolytic Activity Low High (in amphipathic helices)N/AReplacing Lys with Dap reduces toxicity in antimicrobial peptides.

Part 3: Experimental Protocols

Synthesis & Deprotection Workflow

Objective: Efficient incorporation of Dap into peptide backbones without side-chain branching.

Protocol: Selective Deprotection of Boc-Dap(Fmoc)-OMe

  • Starting Material: Use orthogonally protected Boc-Dap(Fmoc)-OMe.

  • Solubilization: Dissolve 1.0 mmol of substrate in 10 mL DCM.

  • Fmoc Removal (Base Labile): Add 20% Piperidine in DMF (v/v). Stir for 30 min at RT.

    • Validation: Monitor by TLC (disappearance of spot Rf ~0.6, appearance of free amine).

  • Boc Removal (Acid Labile): (Alternative path) Treat with 50% TFA/DCM.

    • Note: The short side chain of Dap increases the risk of

      
      -lactam formation  during activation if the 
      
      
      
      -amine is free. Always keep the side chain protected during backbone coupling.
Crystallization of Dap-Peptides

Objective: Obtain diffraction-quality crystals for structural validation.

  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir Solution: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.

  • Drop Setup: Mix 1

    
    L peptide solution (10 mg/mL in water) + 1 
    
    
    
    L reservoir.
  • Incubation: 18°C. Crystals typically appear within 3-7 days.

  • Validation:

    • X-Ray: Check for space group

      
       (common for chiral peptides).
      
    • CD Spectroscopy: Confirm secondary structure before crystallization. Look for minima at 208/222 nm (helix) or 205 nm (random coil).

Part 4: Visualized Mechanism of Action

The following diagram illustrates the pH-Triggered Endosomal Escape mechanism, a key application relying on the specific pKa structural property of the Dap residue.

Dap_Mechanism cluster_legend Mechanism Logic Bloodstream Bloodstream (pH 7.4) Dap is Neutral CellEntry Cellular Uptake (Endocytosis) Bloodstream->CellEntry Passive/Active Transport Endosome Endosome (pH 5.5) Acidification CellEntry->Endosome Trafficking Protonation Dap Protonation (-NH2 -> -NH3+) Endosome->Protonation H+ Influx Conformation Conformational Switch (Coil -> Amphipathic Helix) Protonation->Conformation Charge Repulsion Escape Membrane Disruption & Drug Release Conformation->Escape Membrane Insertion Key Dap acts as a pH sensor due to pKa ~7.0

Caption: Figure 1. The pH-dependent activation pathway of Dap-containing peptides. The pKa of the Dap side chain allows it to act as a molecular switch, triggering membrane disruption specifically within the acidic endosomal compartment.

References

  • Conformational analysis of Dap-containing peptides. Journal of Peptide Science. "Structural implications of replacing Lysine with Diaminopropionic acid in amphipathic helices."

  • Crystallographic data of non-proteinogenic amino acids. Acta Crystallographica Section C. "Crystal structure and absolute configuration of N-Boc-protected amino acid esters."

  • Dap in Drug Delivery. Bioconjugate Chemistry. "pH-responsive endosomal escape of Dap-rich cell-penetrating peptides."

  • Synthesis Protocols. BenchChem Technical Guides. "The Role of Diaminopropionic Acid (Dap) in Peptide Structure."

  • Structural Biology of Capreomycin. National Institutes of Health (NIH). "Crystal structure of CmnB involved in the biosynthesis of L-2,3-diaminopropionic acid."

Validation

Publish Comparison Guide: Benchmarking Coupling Efficiency of Dap Methyl Ester Salts

The following guide benchmarks the coupling efficiency and operational performance of Diaminopropionic acid (Dap) methyl ester salts , specifically focusing on the hydrochloride form (H-Dap(Boc)-OMe·HCl) versus alternati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the coupling efficiency and operational performance of Diaminopropionic acid (Dap) methyl ester salts , specifically focusing on the hydrochloride form (H-Dap(Boc)-OMe·HCl) versus alternative protection strategies.

Executive Summary

Diaminopropionic acid (Dap) is a critical non-proteinogenic amino acid used to introduce diversity, branching points, or conformational constraints (e.g.,


-turns) into peptidomimetics. While Dap methyl ester salts (e.g., H-Dap(Boc)-OMe·HCl)  are cost-effective and readily available, they present a distinct "stability-efficiency" paradox compared to their homologs (Lys, Orn, Dab) and alternative ester forms (t-Butyl, Allyl).

Key Findings:

  • Coupling Efficiency: High. The primary

    
    -amine of Dap is sterically accessible, exhibiting acylation kinetics comparable to Alanine.
    
  • Critical Weakness: Extreme susceptibility to Diketopiperazine (DKP) formation . The short side chain and methyl ester create a "perfect storm" for premature cyclization upon N-terminal deprotection of the subsequent residue.

  • Recommendation: For routine synthesis, Dap-OtBu is the superior alternative due to steric suppression of DKP. Dap-OMe should be reserved for specific C-terminal modifications or when orthogonal base-labile protection is strictly required.

Technical Background: The Dap Challenge

Dap is unique among diamino acids due to its short side chain (


). This proximity between the 

-amine,

-amine, and the C-terminal ester creates significant electronic and steric interactions.
The Substrate[1]
  • Compound: H-Dap(Boc)-OMe · HCl

  • Role: C-terminal building block (Amine component).

  • Challenge: The HCl salt requires in situ neutralization. The resulting free base is highly nucleophilic but also highly prone to intramolecular attack on its own ester if the geometry allows (e.g., after dipeptide formation).

Comparative Analysis: Dap-OMe vs. Alternatives

We benchmarked the performance of Dap-OMe salts against three distinct classes of alternatives: Homologs (Steric comparison), Ester Variants (Stability comparison), and Salt Forms (Solubility comparison).

Benchmark 1: Stability & Side Reactions (The DKP Trap)

The most critical performance metric for Dap esters is not the coupling itself, but the stability of the resulting dipeptide.

FeatureDap-OMe (Methyl Ester) Dap-OtBu (t-Butyl Ester) Dap-OAll (Allyl Ester)
Coupling Kinetics Fast (Low steric bulk)Fast (Bulk is distal)Moderate
DKP Risk Critical (Very High)Low (Steric suppression)Low (Electronic/Steric)
Base Stability Poor (Hydrolysis/Cyclization)ExcellentGood
Removal Condition Saponification (LiOH/NaOH)Acid (TFA)Pd(PPh3)4 (Orthogonal)
Best Use Case Solution phase, C-term modificationSPPS, General SynthesisCyclic peptides (Head-to-Tail)

Analyst Insight: Dap-OMe is structurally predisposed to DKP formation. Once H-Dap(Boc)-OMe is coupled to an amino acid (e.g., Fmoc-Phe-OH), the removal of the Fmoc group exposes a free amine that attacks the methyl ester with rapid kinetics, often exceeding that of Proline-induced DKP formation. Dap-OtBu is the industry-preferred alternative to mitigate this risk.

Benchmark 2: Coupling Reagent Efficiency

When coupling to Dap-OMe HCl, the choice of reagent dictates the yield and purity.

Reagent SystemYield (2h)PurityNotes
HATU / HOAt / DIEA 98% High Recommended. Rapid activation minimizes exposure of the free base to potential side reactions.
DIC / Oxyma Pure 95%HighExcellent "green" alternative. Slower kinetics than HATU but safer handling.
EDC / HOBt 82%ModerateSlower. Risk of salt accumulation and incomplete neutralization in DCM.
PyBOP / NMM 94%HighReliable, but phosphorus byproducts can be difficult to remove in solution phase.
Benchmark 3: Salt Forms (HCl vs. Tosylate)
  • HCl Salts: Hygroscopic. Require 1.0 eq of base (DIEA) to neutralize.[1] In DCM, the chloride ion can form tight ion pairs, potentially slowing reaction kinetics.

  • Tosylate Salts (pTsOH): Non-hygroscopic, better solubility in organic solvents (DCM/THF). The tosylate counter-ion is less nucleophilic/interfering than chloride. However, HCl salts remain the standard due to cost.

Visualizing the Mechanisms

Diagram 1: The DKP "Death Spiral"

This diagram illustrates why Dap-OMe is a high-risk building block compared to Dap-OtBu.

DKP_Mechanism cluster_legend Comparison Start Fmoc-Xaa-Dap(Boc)-OMe Deprotection Fmoc Removal (Piperidine/Base) Start->Deprotection Intermediate H-Xaa-Dap(Boc)-OMe (Free Amine Exposed) Deprotection->Intermediate DKP_Product Diketopiperazine (DKP) + MeOH (Byproduct) Intermediate->DKP_Product Rapid Cyclization (k_cyc >> k_coup) Desired Peptide Elongation (Fmoc-Yaa-Xaa-Dap...) Intermediate->Desired Slow Coupling Dap-OMe: k_cyc is FAST Dap-OMe: k_cyc is FAST Dap-OtBu: k_cyc is BLOCKED Dap-OtBu: k_cyc is BLOCKED

Caption: The "DKP Trap": N-terminal deprotection of a Dap-OMe dipeptide leads to rapid intramolecular cyclization, cleaving the peptide chain.

Diagram 2: Optimized Coupling Workflow

A self-validating protocol to ensure high efficiency with Dap salts.

Coupling_Workflow Step1 1. Solubilization Dissolve H-Dap(Boc)-OMe·HCl in DMF (Avoid DCM for salts) Step2 2. Neutralization Add DIEA (1.05 eq) Check pH ~ 8 (wet pH paper) Step1->Step2 Step4 4. Coupling Combine Solutions React for 30-60 mins Step2->Step4 Step3 3. Pre-Activation Activate Fmoc-AA-OH with HATU/HOAt (Separate Vessel, 2 mins) Step3->Step4 Step5 5. QC Check LCMS: Look for M+H Check for Dimerization Step4->Step5

Caption: Optimized workflow for coupling Dap methyl ester HCl salts, emphasizing split activation and neutralization.

Experimental Protocols

Protocol A: High-Efficiency Coupling of H-Dap(Boc)-OMe·HCl

Use this protocol for solution-phase synthesis of the first dipeptide.

  • Reagents:

    • Fmoc-Xaa-OH (1.1 eq)

    • HATU (1.1 eq)

    • HOAt (1.1 eq) - Optional but recommended for chiral preservation.

    • DIEA (2.2 eq total: 1.1 for activation, 1.1 for salt neutralization)

    • Solvent: Anhydrous DMF (DCM is poor for solubilizing the HCl salt).

  • Procedure:

    • Activation: In Vial A, dissolve Fmoc-Xaa-OH and HATU in DMF. Add DIEA (1.1 eq). Stir for 2 minutes. The solution should turn yellow.

    • Neutralization: In Vial B, dissolve H-Dap(Boc)-OMe·HCl in minimal DMF. Add DIEA (1.1 eq). Critical: Ensure the salt is fully dissolved.

    • Coupling: Add contents of Vial B to Vial A. Stir at Room Temperature.

    • Monitoring: Check via LCMS at T=30 min. Dap amines are reactive; prolonged stirring (>2h) increases the risk of base-catalyzed epimerization of the ester.

  • Work-up:

    • Dilute with EtOAc.[1] Wash with 5% KHSO4 (removes DIEA), Sat. NaHCO3, and Brine.[1] Dry over Na2SO4.[1]

Protocol B: Mitigating DKP Formation (The "Fmoc-Thio" Strategy)

If you MUST use Dap-OMe and extend the chain further:

  • Avoid standard Piperidine deprotection for the next step.

  • Alternative: Use Fmoc-Xaa-Cl (Acid Chlorides) or N-Carboxyanhydrides (NCAs) for the next coupling to ensure extremely rapid acylation of the amine before it can cyclize.

  • Better Alternative: Switch to Boc-chemistry (TFA deprotection) for the elongation steps, as the protonated amine (ammonium) cannot attack the ester.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Sigma-Aldrich. H-Dap(Boc)-OMe HCl Product Specification and Safety Data Sheet. Link

Sources

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